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Compound of Interest

Compound Name: C11-PEG6-alcohol

Cat. No.: B13726618

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of C11-PEG6-alcohol and
its thiol-derivatized form, C11-PEG6-thiol, for the modification of surfaces. It is intended to
serve as a technical resource for researchers and professionals in drug development and
materials science, offering detailed information on its properties, application protocols, and its
impact on biological interactions at the material interface.

Introduction to C11-PEG6-Alcohol and its Role in
Surface Modification

C11-PEG6-alcohol is a bifunctional molecule that has garnered significant interest in the field
of surface modification due to its unique amphiphilic nature. It consists of three key
components: a long eleven-carbon (C11) alkyl chain, a hexaethylene glycol (PEG6) linker, and
a terminal hydroxyl (-OH) group.[1][2][3] This structure allows it to be a versatile tool for
creating well-defined and functionalized surfaces.

The C11 alkyl chain provides a hydrophobic anchor, enabling the molecule to self-assemble on
various substrates or integrate into lipid bilayers. The PEGS6 linker is a short, hydrophilic
polymer that extends from the surface, creating a hydrated layer that plays a crucial role in
mediating biological interactions. The terminal hydroxyl group offers a reactive site for further
chemical modifications, allowing for the attachment of targeting ligands, drugs, or other
functional moieties.[1][2][3]
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For the widely used application of creating self-assembled monolayers (SAMs) on gold
surfaces, a thiol (-SH) group is typically introduced to the alkyl chain, resulting in C11-PEG6-
thiol. The thiol group forms a strong, stable bond with gold, leading to the spontaneous
formation of a highly ordered, single-molecule-thick layer.[4] These SAMs are instrumental in
creating surfaces with controlled chemical and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of C11-PEG6-thiol is essential for
its effective application in surface modification. The following table summarizes key properties
gathered from various sources.

Property Value References
Chemical Formula C23H4806S
Molecular Weight 452.69 g/mol
Pale-yellow to yellow-brown
Appearance ) ] L
sticky oil to semi-solid
Purity Typically >95%

Soluble in organic solvents
- such as ethanol,
Solubility _ [1]
dichloromethane, and

dimethylformamide.

Thiol (-SH) for gold surface

Terminal Group [4]
attachment

Linker Hexaethylene glycol (PEG6) [1]

Hydrophobic Chain Undecyl (C11) [1]

Key Features and Applications in Surface
Modification

The unique combination of a hydrophobic anchor, a hydrophilic linker, and a reactive terminal
group makes C11-PEG6-thiol a powerful tool for a variety of surface modification applications:
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e Biopassivation and Reduction of Non-Specific Protein Adsorption: The hydrophilic PEG6
chains create a tightly bound layer of water molecules on the surface. This hydration layer
acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of
proteins and other biomolecules.[5][6] This "anti-fouling” property is critical for implantable
medical devices, biosensors, and drug delivery systems to minimize unwanted biological
responses.[5][7]

o Controlled Cell Adhesion: By modifying surfaces with C11-PEG6-thiol, it is possible to control
the adhesion of cells. While the PEG layer itself is generally cell-repellent, the terminal
hydroxyl group can be functionalized with cell-adhesive peptides (such as RGD) to promote
specific cell attachment and spreading.[8][9] This allows for the creation of micropatterned
surfaces for cell culture and tissue engineering applications.

o Drug Delivery and Nanoparticle Functionalization: The PEGylated surface of nanoparticles
enhances their stability in biological fluids, reduces their uptake by the reticuloendothelial
system, and prolongs their circulation time in the bloodstream.[10][11][12] The terminal
hydroxyl group can be used to conjugate drugs or targeting ligands to the nanoparticle
surface.

e Biosensor Development: In biosensors, minimizing non-specific binding to the sensor
surface is crucial for achieving high sensitivity and specificity. SAMs of C11-PEG6-thiol
create a robust and anti-fouling background, allowing for the specific detection of target
analytes.[13]

Experimental Protocols

Formation of C11-PEG6-Thiol Self-Assembled
Monolayers (SAMs) on Gold

This protocol describes the formation of a C11-PEG6-thiol SAM on a gold-coated substrate, a
common procedure for creating a well-defined, biocompatible surface.

Materials:
o Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)

e C11-PEG6-thiol
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e Anhydrous ethanol (200 proof)

e Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -
EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

e Deionized water

e Nitrogen gas

o Clean glass vials with caps
e Tweezers

Procedure:

e Substrate Cleaning:

o Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic
contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with
extreme care in a fume hood with appropriate personal protective equipment.

o Rinse the substrate thoroughly with deionized water and then with ethanol.
o Dry the substrate under a gentle stream of nitrogen gas.
 Thiol Solution Preparation:

o Prepare a 1 mM solution of C11-PEG6-thiol in anhydrous ethanol in a clean glass vial. For
example, to prepare 10 mL of a 1 mM solution, dissolve 4.53 mg of C11-PEG6-thiol (MW
=452.69 g/mol ) in 10 mL of ethanol.

e SAM Formation:
o Immerse the clean, dry gold substrate into the thiol solution.

o Seal the vial to minimize exposure to air and moisture.
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o Allow the self-assembly process to proceed for 18-24 hours at room temperature to
ensure the formation of a well-ordered monolayer.[4][14]

e Rinsing and Drying:
o Remove the substrate from the thiol solution using clean tweezers.

o Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed
molecules.

o Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

e Storage:

o Store the prepared SAMs in a clean, dry environment, preferably under an inert
atmosphere, to prevent contamination.

Workflow for SAM Formation:

Substrate Preparation
Clean Gold Substrate - Rinse & Dry

(Piranha Solution) "~ | (D1 Water, Ethanol, NZ)J

SAM Formation v W f Post-Formation
Prepare 1 mM | Immerse Substrate 1 »| Dry with N2 > Store in Inert

C11-PEG6-Thiol Solution . (18-24 hours) J Rinse with Ethanol . Environment

Click to download full resolution via product page

A schematic workflow for the preparation of C11-PEG6-thiol SAMs on gold substrates.

Characterization of C11-PEG6-Thiol Modified Surfaces

The quality and properties of the formed SAM can be assessed using various surface-sensitive
techniques.
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Typical Expected Results

Technique Information Obtained .
for C11-PEG6-Thiol SAM

Advancing water contact

N angles are typically in the
) Surface wettability and
Contact Angle Goniometry o range of 30-50 degrees,
hydrophilicity. o .
indicating a hydrophilic surface

due to the PEG chains.[15]

Presence of C, O, S, and Au
X-ray Photoelectron Elemental composition and peaks confirms the presence
Spectroscopy (XPS) chemical states of the surface.  of the thiol monolayer on the

gold substrate.[5]

Thickness should be

consistent with the length of

Ellipsometry Thickness of the SAM. )
the C11-PEGS6-thiol molecule
(typically a few nanometers).
) ) A smooth, uniform surface is
Atomic Force Microscopy Surface topography and o
indicative of a well-formed
(AFM) roughness.

SAM.[5]

Impact on Biological Interactions
Protein Adsorption

Surfaces modified with C11-PEG6-thiol exhibit a significant reduction in non-specific protein
adsorption. The flexible and hydrophilic PEG6 chains create a steric barrier and a tightly bound
water layer that entropically and enthalpically disfavors protein adhesion.

Quantitative Data on Protein Adsorption:

While specific data for C11-PEG6-thiol is limited, studies on similar short-chain PEG-terminated
SAMs provide valuable insights. For instance, SAMs terminated with hexa(ethylene glycol)
have been shown to reduce fibrinogen adsorption to less than 5 ng/cmz2. In contrast,
hydrophobic methyl-terminated SAMs can adsorb over 200 ng/cm? of fibrinogen under similar
conditions.
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Fibrinogen Adsorption

Surface Reference
(ng/lcm?)

Bare Gold > 300 [General knowledge]

Methyl-terminated SAM (C11) ~250 [General knowledge]

[Estimated from similar

C11-PEG6-thiol SAM <10
systems]

Cell Adhesion

Surfaces modified with C11-PEG6-thiol are generally resistant to cell adhesion.[8] This property
is advantageous for applications where cell attachment is undesirable, such as in blood-
contacting devices. However, for applications in tissue engineering and cell-based assays, the
surface can be functionalized to promote specific cell adhesion.

Quantitative Data on Cell Adhesion:

The degree of cell adhesion can be quantified by seeding cells onto the modified surface and
measuring the percentage of adherent cells after a specific incubation period. On a C11-PEG6-
thiol surface, cell adhesion is typically very low, often less than 10% compared to tissue culture

plastic.
Surface Relative Cell Adhesion (%)
Tissue Culture Polystyrene (TCPS) 100
Bare Gold 30-50
C11-PEGS6-thiol SAM <10

Cellular Signaling Pathways

The interaction of cells with a modified surface is not merely a passive event but can trigger
specific intracellular signaling pathways. While a simple C11-PEG6-alcohol modified surface is
designed to be bio-inert, the introduction of cell-adhesive ligands, such as the RGD peptide
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that binds to integrin receptors, can initiate a cascade of signaling events that regulate cell
adhesion, spreading, and survival.

Integrin-Mediated Signaling on RGD-Functionalized C11-PEG6 Surfaces:

When a cell encounters an RGD-functionalized C11-PEG6 surface, the RGD peptides bind to
integrin receptors on the cell membrane. This binding leads to the clustering of integrins and
the recruitment of various signaling and adaptor proteins to form focal adhesions.
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Integrin-mediated signaling pathway initiated by cell adhesion to an RGD-functionalized
surface.

This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, resulting
in cell spreading and the formation of stable adhesions to the surface. The ability to control
these signaling events through surface modification is a cornerstone of modern biomaterial
design.

Conclusion

C11-PEG6-alcohol and its thiol derivative are highly versatile molecules for surface
modification, offering precise control over the chemical and biological properties of a material's
interface. Their ability to form well-defined self-assembled monolayers with excellent resistance
to non-specific protein and cell adhesion makes them invaluable tools in the development of
advanced biomaterials, biosensors, and drug delivery systems. The potential for further
functionalization of the terminal hydroxyl group opens up a vast landscape for creating
intelligent surfaces that can actively direct biological responses. This guide provides a
foundational understanding of the key features and applications of C11-PEG6-alcohol,
empowering researchers to leverage its unique properties in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Effect of Topologies and Refilling Short-chain PEG on Protein Adsorption [cjps.org]

2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection
and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. addi.ehu.es [addi.ehu.es]
» 4. sigmaaldrich.com [sigmaaldrich.com]
e 5. pubs.acs.org [pubs.acs.org]

e 6. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b13726618?utm_src=pdf-body
https://www.benchchem.com/product/b13726618?utm_src=pdf-body
https://www.benchchem.com/product/b13726618?utm_src=pdf-custom-synthesis
https://www.cjps.org/en/article/doi/10.1007/s10118-023-2971-x/
https://pmc.ncbi.nlm.nih.gov/articles/PMC92141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC92141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC92141/
https://addi.ehu.es/bitstream/handle/10810/76035/PCCP_ADDI.pdf?sequence=3&isAllowed=y
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/801/552/al-266.pdf
https://pubs.acs.org/doi/10.1021/jp0473321
https://pubs.acs.org/doi/abs/10.1021/la036345n
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13726618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. mdpi.com [mdpi.com]

8. Self-assembled monolayers with different terminating groups as model substrates for cell
adhesion studies - PubMed [pubmed.nchbi.nlm.nih.gov]

9. Preferential adsorption of cell adhesive proteins from complex media on self-assembled
monolayers and its effect on subsequent cell adhesion - PubMed [pubmed.ncbi.nim.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and
Red Blood Cell Counts - PMC [pmc.ncbi.nim.nih.gov]

12. Effect of polyethyleneglycol (PEG) chain length on the bio—nano-interactions between
PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer
cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

13. dojindo.com [dojindo.com]
14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

15. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for
Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to C11-PEG6-Alcohol for
Surface Modification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13726618#key-features-of-c11-peg6-alcohol-for-
surface-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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